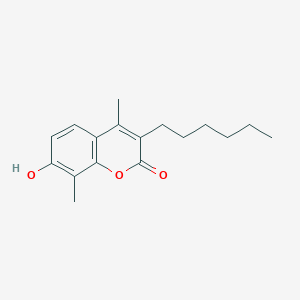

![molecular formula C19H18N4O3S2 B2729011 N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 893972-69-5](/img/structure/B2729011.png)

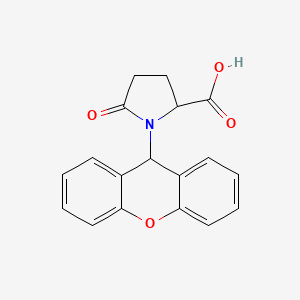

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Applications

Researchers have developed new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use, demonstrating the versatility of compounds like "N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide" in creating effective antibacterial and antifungal agents. These compounds exhibit promising results against various pathogens, highlighting their potential in addressing drug resistance challenges (Darwish et al., 2014).

Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antitumor activity, showcasing significant efficacy against human tumor cell lines. This suggests the compound's potential utility in cancer therapy, offering a new avenue for the development of anticancer agents (Yurttaş et al., 2015).

Green Synthesis and Antibacterial Activity

Green synthesis approaches have been applied to create N-substituted benzimidazole derivatives of the compound, with systematic analysis demonstrating potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights the compound's role in developing new antibacterial agents through environmentally friendly methods (Chaudhari et al., 2020).

Molecular Modeling and Anticancer Screening

Further research into imidazothiadiazole analogs of the compound, including molecular modeling and in vitro anticancer screening, underscores its potential in designing effective cancer treatments. These studies reveal the compound's ability to inhibit cancer cell growth, offering insights into its mechanism of action and therapeutic potential (Abu-Melha, 2021).

Novel Antitumor Derivatives

The synthesis of novel antitumor derivatives containing a biologically active pyrazole moiety from the compound demonstrates considerable antitumor activity. This research paves the way for new cancer therapies, emphasizing the compound's versatility in medicinal chemistry (Alqasoumi et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide Compounds with a similar thiazole structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action for This compound It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds can affect a variety of biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Compounds with a similar thiazole structure have been found to have diverse biological activities , which could result in a variety of molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents could potentially influence the compound’s action in different environments.

Eigenschaften

IUPAC Name |

N-[4-[[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-13(24)20-15-5-7-17(8-6-15)28(25,26)22-16-4-2-3-14(11-16)18-12-23-9-10-27-19(23)21-18/h2-8,11-12,22H,9-10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTPMZYYEQQVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

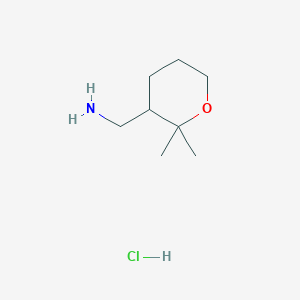

![(2E)-4-(dimethylamino)-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)but-2-enamide](/img/structure/B2728929.png)

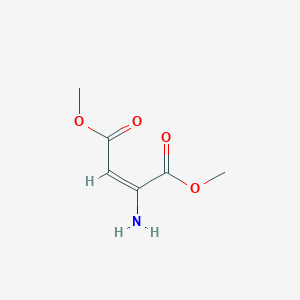

![1,3-dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)

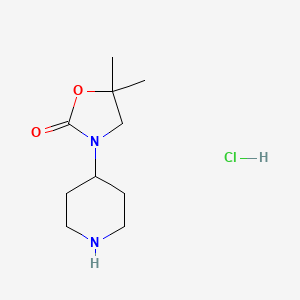

![3-[1-(Benzenesulfonyl)-2-methylpropyl]furan](/img/structure/B2728933.png)

![1H,2H,3H-Pyrano[3,2-F]quinolin-2-amine](/img/structure/B2728934.png)

![3-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2728946.png)

![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)